molecular formula C7H6FNO2 B13423146 6-Fluorobenzo[d][1,3]dioxol-4-amine

6-Fluorobenzo[d][1,3]dioxol-4-amine

Cat. No.: B13423146
M. Wt: 155.13 g/mol
InChI Key: QACJVDIJYMNCMV-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d][1,3]dioxol-4-amine is an organic compound with the molecular formula C7H6FNO2 It is a derivative of benzo[d][1,3]dioxole, where a fluorine atom is substituted at the 6th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorobenzo[d][1,3]dioxol-4-amine typically involves the fluorination of benzo[d][1,3]dioxole derivatives. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the aromatic ring. The reaction conditions often involve the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluorobenzo[d][1,3]dioxol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylamine derivatives .

Scientific Research Applications

6-Fluorobenzo[d][1,3]dioxol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluorobenzo[d][1,3]dioxol-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Fluorobenzo[d][1,3]dioxol-4-amine: Similar structure but with the fluorine atom at the 5th position.

    7-Fluorobenzo[d][1,3]dioxol-4-amine: Fluorine atom at the 7th position.

    (7-fluoro-1,3-benzodioxol-4-yl)boronic acid: Contains a boronic acid group instead of an amine.

Uniqueness

6-Fluorobenzo[d][1,3]dioxol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for specialized applications .

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

6-fluoro-1,3-benzodioxol-4-amine

InChI

InChI=1S/C7H6FNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2

InChI Key

QACJVDIJYMNCMV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC(=CC(=C2O1)N)F

Origin of Product

United States

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